molecular formula C7H10ClNOS B13165848 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol

Cat. No.: B13165848
M. Wt: 191.68 g/mol
InChI Key: NWOPVWILLJOGDB-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is primarily used for research purposes and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol typically involves the reaction of 2-chlorothiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the nucleophilic substitution of 2-chlorothiophene with an amine, followed by reduction to introduce the hydroxyl group .

Industrial Production Methods

The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol are still being explored, but potential uses in pharmaceuticals and other fields are emerging. Due to its structural features, this compound may be useful in the pharmaceutical industry.

General Information
this compound is a chemical compound that has a unique structure including an amino group, a hydroxyl group, and a chlorothiophene moiety. Its molecular formula is C7H10ClNOOSC_7H_{10}ClNOOS and its molecular weight is approximately 191.68 g/mol. The thiophene ring, containing sulfur, gives the compound distinct chemical properties and potential biological activities.

Synthesis
The synthesis of this compound includes these steps:

  • Reaction : Introduce the appropriate starting materials into a reaction vessel.
  • Chemical Transformation : Perform chemical transformations to form the desired compound.
  • Purification : Purify the resulting product to obtain this compound.
    Industrial synthesis might use continuous flow reactors and optimized conditions for higher yields and purity.

Potential Applications
this compound has potential applications in various fields:

  • Pharmaceuticals : It may be used due to its structural features.
    *Further research is needed to explore its full range of applications.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific research applications where thiophene derivatives are required .

Biological Activity

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃OS, featuring an amino group and a chlorothiophene moiety that may contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit their biological activity through interactions with specific proteins or enzymes. For instance, the chlorothiophene group can enhance binding affinity to target proteins, potentially influencing pathways related to cancer progression and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to this compound. A notable mechanism involves the inhibition of specific kinases involved in tumor growth. For example, compounds containing thiophene rings have been shown to inhibit the activity of kinases such as CDK6 and PDGFRA, which are crucial in cancer cell proliferation .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity, particularly against various bacterial strains. The presence of the amino group is believed to enhance interaction with bacterial cell walls, disrupting their integrity and leading to cell death .

Case Studies

A recent study evaluated the efficacy of this compound in vitro against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)12.5CDK6 inhibition
HeLa (Cervical Cancer)10.0Apoptosis induction
A549 (Lung Cancer)15.0ROS generation

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest strong binding interactions with proteins involved in cancer pathways, with binding energies ranging from -5.4 to -6.0 kcal/mol .

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

3-amino-1-(2-chlorothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-7-5(2-4-11-7)6(10)1-3-9/h2,4,6,10H,1,3,9H2

InChI Key

NWOPVWILLJOGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(CCN)O)Cl

Origin of Product

United States

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